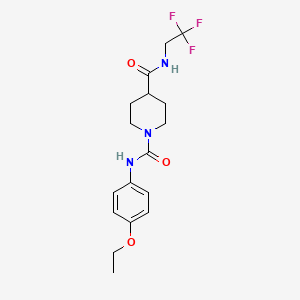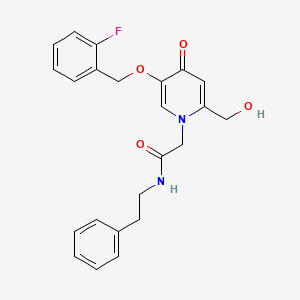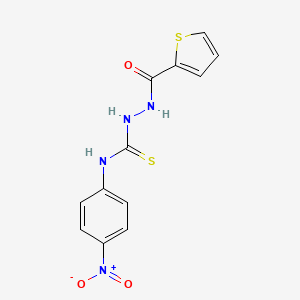
2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide”, there are related compounds that have been synthesized. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Aplicaciones Científicas De Investigación
Gastric Acid Antisecretory Activity : A study conducted by Ueda et al. (1991) focused on a compound similar to 2-phenoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide, showcasing its ability to inhibit histamine-induced gastric acid secretion in rats. This finding suggests potential applications in treating gastric ailments related to acid secretion (Ueda et al., 1991).
Synthesis and Pharmacological Properties : A chapter by Vardanyan (2018) describes the synthesis methods and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, which are structurally related to the chemical . This work contributes to the understanding of the synthesis pathways and potential pharmacological uses of such compounds (Vardanyan, 2018).
Structural and Theoretical Analysis : A study by Ulaş (2020) on a compound related to this compound involved structural analysis using spectroscopy and theoretical data comparison. This research highlights the compound's high antioxidant value and potential as a biologically active drug, supported by both experimental and theoretical data (Ulaş, 2020).
Antimicrobial Activity : Research by Atta-ur-rahman et al. (1997) discovered that a methanolic extract from Jolyna laminarioides, containing a compound structurally similar to the one , exhibited activity against Escherichia coli and Shigella boydii. This suggests potential antimicrobial applications for such compounds (Atta-ur-rahman et al., 1997).
Bioactive Constituents in Herbicide Degradation : A 2019 study by Serbent et al. investigated the biological decomposition of phenoxy herbicides, noting the role of certain bacteria in this process. This research provides insight into the environmental applications of related compounds in herbicide degradation (Serbent et al., 2019).
Chemical Stability and Photostabilization : Mosnáček et al. (2003) conducted research on reactions involving phenols and hindered amine stabilizers, which included compounds structurally similar to the chemical . This study contributes to the understanding of the chemical stability and potential applications in photostabilization (Mosnáček et al., 2003).
Propiedades
IUPAC Name |
2-phenoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-15(23-18-5-3-2-4-6-18)19(22)20-13-16-7-10-21(11-8-16)17-9-12-24-14-17/h2-6,15-17H,7-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGNRVPMBSRLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2CCSC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2641399.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2641402.png)

![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2641404.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641406.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2641407.png)

![1-[6-[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide](/img/structure/B2641412.png)


![4-[2-(Dibenzylamino)ethyl]aniline](/img/structure/B2641416.png)
